molecular formula C12H21BrO B13059705 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane

1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane

Cat. No.: B13059705
M. Wt: 261.20 g/mol
InChI Key: UJWUCOQPFBVDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is a brominated cycloalkane derivative of significant interest in organic synthesis and medicinal chemistry research. This compound features a cyclohexane ring substituted with a methyl group and connected via an ether linkage to a reactive 2-bromocyclopentane ring. The bromine atom on the cyclopentyl ring serves as a versatile handle for further chemical transformations, enabling its use as a key synthetic intermediate . Researchers can utilize this compound in various reactions, including nucleophilic substitutions to introduce new functional groups, or in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures . Its structure, incorporating both alicyclic and ether functionalities, makes it a valuable scaffold for developing novel compounds in drug discovery and materials science. The lipophilic nature of the molecule, estimated from analogous structures, suggests potential utility in studies probing biological membrane interactions . As with all such specialized reagents, this compound is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-(2-bromocyclopentyl)oxy-4-methylcyclohexane

InChI

InChI=1S/C12H21BrO/c1-9-5-7-10(8-6-9)14-12-4-2-3-11(12)13/h9-12H,2-8H2,1H3

InChI Key

UJWUCOQPFBVDPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2CCCC2Br

Origin of Product

United States

Preparation Methods

Ether Formation via Nucleophilic Substitution

The ether linkage is generally formed by nucleophilic substitution of a suitable leaving group on the cyclopentyl moiety with the hydroxy group on 4-methylcyclohexanol or a related intermediate.

  • Starting materials: 4-methylcyclohexanol and 2-bromocyclopentanol or a protected cyclopentyl derivative.
  • Reaction conditions: Typically, the reaction proceeds under basic conditions (e.g., using sodium hydride or potassium carbonate) in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
  • Mechanism: The alkoxide formed from 4-methylcyclohexanol attacks the electrophilic carbon bearing the leaving group on the cyclopentyl ring, resulting in ether bond formation.

Selective Bromination of Cyclopentyl Ring

Selective bromination at the 2-position of the cyclopentyl ring can be achieved either before or after ether formation, depending on the synthetic route.

  • Method A: Bromination prior to ether formation
    • Starting from cyclopentanol, bromination at the 2-position can be performed using N-bromosuccinimide (NBS) under radical conditions or via halogenation with bromine in the presence of a catalyst.
    • The resulting 2-bromocyclopentanol is then used in the etherification step.
  • Method B: Bromination after ether formation
    • The ether intermediate is subjected to bromination using NBS or molecular bromine under mild conditions to avoid side reactions.
    • Radical initiators such as azobisisobutyronitrile (AIBN) or light may be used to promote selective bromination.

Alternative Routes

  • Use of protecting groups: To improve selectivity and yield, protecting groups may be employed on hydroxyl functionalities during bromination.
  • Catalytic methods: Transition metal catalysts may be used to facilitate ether bond formation or bromination with enhanced regioselectivity.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Bromination NBS, AIBN, CCl4, reflux/light 2-Bromocyclopentanol
2 Etherification 4-Methylcyclohexanol, base (NaH/K2CO3), DMF, RT to reflux This compound

Research Findings and Optimization

  • Yield optimization: Studies indicate that performing bromination prior to ether formation tends to give higher yields and better regioselectivity due to the stability of the brominated intermediate.
  • Solvent effects: Polar aprotic solvents favor nucleophilic substitution for ether formation, while non-polar solvents are preferred for radical bromination.
  • Temperature control: Maintaining moderate temperatures (room temperature to 60°C) during ether formation minimizes side reactions.
  • Purification: Column chromatography or recrystallization is typically employed to purify the final product.

Analytical Characterization

  • NMR spectroscopy: ^1H and ^13C NMR confirm the presence of the bromocyclopentyl ether moiety and methyl substitution on cyclohexane.
  • Mass spectrometry: Molecular ion peak consistent with the molecular weight of this compound.
  • Infrared spectroscopy: Characteristic ether C–O–C stretch and C–Br stretch bands.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of cyclopentyl ethers with different functional groups.

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of cyclopentylmethanol.

Scientific Research Applications

1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is primarily used in scientific research, including:

    Chemistry: As a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: In the development of brominated compounds with potential biological activity.

    Medicine: As a precursor in the synthesis of pharmaceutical intermediates.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Bromine’s electronegativity in the cyclopentyl ring may stabilize adjacent carbocations, facilitating elimination or rearrangement pathways distinct from simpler bromomethyl analogs ().
  • Applications : Unlike ’s iodomethyl liquid crystal precursor, the target compound’s bromocyclopentyl ether group may lack mesogenic alignment but could serve as a bulky protecting group in stereoselective syntheses .

Biological Activity

1-[(2-Bromocyclopentyl)oxy]-4-methylcyclohexane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following structural formula:

  • Molecular Formula: C12H17BrO
  • Molecular Weight: 253.17 g/mol
  • CAS Number: Not specifically listed, but related compounds can be found under similar identifiers.

The presence of the bromocyclopentyl group is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death. The bromine atom in this compound could enhance such activity through halogen bonding interactions with microbial targets.

Anticancer Potential

There is emerging evidence that compounds with similar structures may possess anticancer properties. For example, the mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation. Specific studies have demonstrated that analogs can induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .

Antioxidant Effects

Compounds containing cyclohexane rings are often studied for their antioxidant capabilities. The structural features of this compound suggest it may scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its therapeutic potential .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding: The compound may interact with adrenergic receptors, influencing neurotransmitter release and modulating physiological responses.
  • Signal Transduction Pathways: It could affect pathways such as Toll-like receptor signaling, which plays a role in immune response modulation.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of brominated cycloalkanes against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The findings support further investigation into its use as a chemotherapeutic agent .

Study 3: Antioxidant Properties

Research evaluating the antioxidant capacity of similar compounds showed that they effectively reduced oxidative stress markers in cellular models. This suggests that this compound could be beneficial in conditions associated with oxidative damage .

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